molecular formula C9H6F3NO B1524029 2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine CAS No. 1787995-86-1

2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine

Cat. No. B1524029
CAS RN: 1787995-86-1
M. Wt: 201.14 g/mol
InChI Key: HYLSNLFNTIXREF-UHFFFAOYSA-N
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Description

“2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C9H6F3NO. It has a molecular weight of 201.15 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a prop-2-yn-1-yloxy group and a trifluoromethyl group attached to it . The InChI code for this compound is 1S/C9H6F3NO/c1-2-6-14-8-5-3-4-7 (13-8)9 (10,11)12/h1,3-5H,6H2 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved information .

Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

Pyridine derivatives, such as 2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine, play a significant role in various branches of chemistry, including the synthesis and study of complex compounds. These derivatives are known for their diverse properties, such as spectroscopic characteristics, structural uniqueness, magnetic properties, and their potential for biological and electrochemical activities. Research highlights the preparation procedures, properties of the free organic compounds, and their complexes, suggesting areas for future investigation into unknown analogues (Boča, Jameson, & Linert, 2011).

Anticorrosive Applications

Quinoline and its derivatives, which share structural similarities with pyridine compounds, have been extensively used as anticorrosive materials. These derivatives are effective against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This review underscores the significance of pyridine derivatives, including potentially this compound, in corrosion inhibition, emphasizing their green chemistry applications (Verma, Quraishi, & Ebenso, 2020).

Synthesis of Heterocycles Using Propargylic Alcohols

Propargylic alcohols serve as versatile building blocks in organic synthesis, enabling the development of novel strategies for constructing heterocycles, including pyridines. The unique reactivity of these alcohols offers diverse possibilities for synthesizing important structures in medicinal chemistry and drug discovery. This research demonstrates the importance of propargylic alcohols, potentially including this compound, in generating pyridine derivatives that are crucial in pharmaceuticals, vitamins, and agrochemicals (Mishra, Nair, & Baire, 2022).

Medicinal and Chemosensing Applications

Pyridine derivatives, recognized for their biological and chemosensing applications, exhibit a wide range of biological activities, including antibacterial, anticancer, and analgesic effects. These compounds' high affinity for various ions and neutral species allows them to be used as effective chemosensors for determining different species. This review highlights the potential of this compound in medicinal and analytical chemistry applications, supporting the development of biologically active compounds and chemosensors (Abu-Taweel et al., 2022).

Safety and Hazards

The safety and hazards associated with “2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine” are not specified in the available information . As with any chemical, it should be handled with appropriate safety measures to prevent exposure and contamination.

properties

IUPAC Name

2-prop-2-ynoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-2-6-14-8-5-3-4-7(13-8)9(10,11)12/h1,3-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLSNLFNTIXREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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